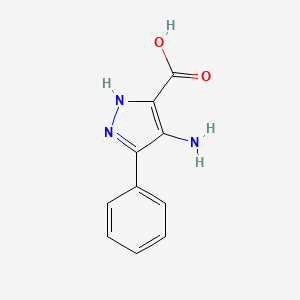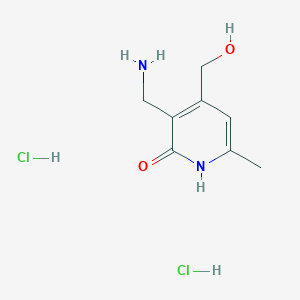
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride is a chemical compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes an aminomethyl group, a hydroxymethyl group, and a methyl group attached to a pyridinone ring. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloromethyl-3-methylpyridine with formaldehyde and ammonia, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The aminomethyl group can be reduced to a primary amine.
Substitution: The chlorine atoms in the dihydrochloride form can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 3-(Aminomethyl)-4-carboxy-6-methylpyridin-2(1H)-one.
Reduction: Formation of 3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one.
Substitution: Formation of various substituted pyridinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Aminomethyl)-4-(hydroxymethyl)pyridine
- 4-(Hydroxymethyl)-6-methylpyridin-2(1H)-one
- 3-(Aminomethyl)-6-methylpyridin-2(1H)-one
Uniqueness
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride is unique due to the presence of both aminomethyl and hydroxymethyl groups on the same pyridinone ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Eigenschaften
Molekularformel |
C8H14Cl2N2O2 |
|---|---|
Molekulargewicht |
241.11 g/mol |
IUPAC-Name |
3-(aminomethyl)-4-(hydroxymethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-5-2-6(4-11)7(3-9)8(12)10-5;;/h2,11H,3-4,9H2,1H3,(H,10,12);2*1H |
InChI-Schlüssel |
ZMCCYRPYHRMYSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1)CN)CO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B11764236.png)
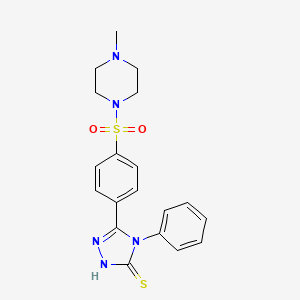
![7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11764245.png)
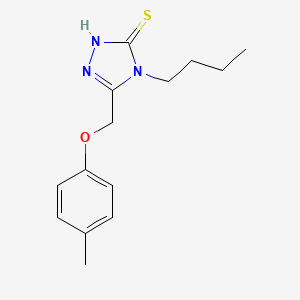
![(S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11764255.png)

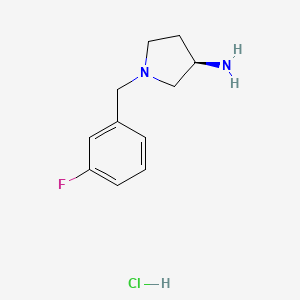
![Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B11764271.png)
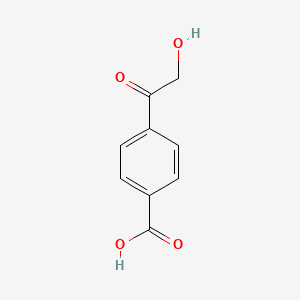
![5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide](/img/structure/B11764283.png)
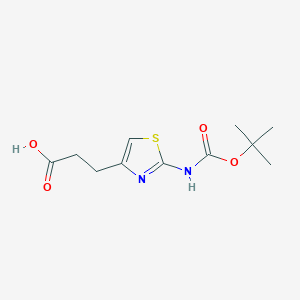
![7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11764287.png)

